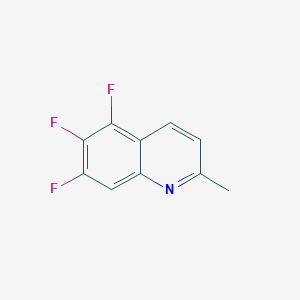

5,6,7-Trifluoro-2-methylquinoline

Description

Significance of Quinolines in Chemical Research

Quinoline (B57606), a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure is a common motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. Quinolines are recognized for their presence in antimalarial, antibacterial, antifungal, anticancer, and antitubercular agents. bldpharm.comnih.gov The versatility of the quinoline scaffold allows for structural modifications, making it a privileged core in drug discovery and development. bldpharm.com The synthesis of quinoline derivatives has been a subject of extensive research, with classic methods like the Skraup and Doebner-von Miller reactions providing foundational routes to this important class of heterocycles. wikipedia.org

Distinctive Characteristics and Research Interest in Fluorinated Quinolines

The strategic incorporation of fluorine atoms into the quinoline framework imparts unique and often advantageous properties to the parent molecule. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability. yankaisci.comchembuyersguide.com The introduction of fluorine can enhance the binding affinity of a drug to its target protein and improve its ability to permeate cell membranes. yankaisci.comchembuyersguide.com These modifications have led to the development of numerous successful fluorinated pharmaceuticals. chembuyersguide.comresearchgate.net Consequently, the synthesis and study of fluorinated quinolines have become a focal point of research, aiming to harness these beneficial attributes for the creation of novel therapeutic agents and advanced materials. nih.govresearchgate.net

Positioning of 5,6,7-Trifluoro-2-methylquinoline within Contemporary Fluorinated Heterocycle Chemistry

This compound represents a specific example within the broader family of fluorinated quinolines. Its structure features a quinoline core with a methyl group at the 2-position and three fluorine atoms adorning the benzene ring portion of the scaffold. The presence of the trifluoro substitution pattern on the carbocyclic ring is anticipated to significantly influence its chemical and physical properties. While extensive research dedicated solely to this compound is not widely available in public literature, its structural motifs are of interest in medicinal chemistry. For instance, the 5,6,7-trifluoro substitution has been incorporated into more complex molecules designed as inhibitors of the androgen receptor, highlighting the potential utility of this fluorination pattern in developing new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trifluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c1-5-2-3-6-8(14-5)4-7(11)10(13)9(6)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENVGMPDGPBHNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C(=C2C=C1)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5,6,7 Trifluoro 2 Methylquinoline

Electrophilic Aromatic Substitution (EAS) Patterns

Electrophilic aromatic substitution on the quinoline (B57606) nucleus is generally a challenging transformation due to the deactivating effect of the nitrogen atom, which protonates under the acidic conditions often required for EAS, further increasing its electron-withdrawing nature. When such reactions do occur, they typically favor the benzenoid ring, particularly at positions 5 and 8. researchgate.net

For 5,6,7-trifluoro-2-methylquinoline, the scenario is further complicated. The benzene (B151609) ring is already heavily substituted and severely deactivated by three powerful electron-withdrawing fluorine atoms. These fluorine atoms, through their strong negative inductive (-I) effect, drastically reduce the electron density of the carbocyclic ring, making it highly resistant to attack by electrophiles.

Nucleophilic Aromatic Substitution (NAS) on the Fluorinated Quinoline Core

The high degree of fluorination on the benzene ring of this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being highly electronegative, activate the ring towards attack by nucleophiles and can themselves act as leaving groups.

The general mechanism for SNAr involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. wikipedia.orglibretexts.org In polyfluorinated systems, the position of nucleophilic attack is governed by the ability of the ring to stabilize the resulting negative charge.

In the case of this compound, the fluorine atoms at positions 5, 6, and 7 are all potential sites for substitution. The regioselectivity of the substitution will depend on the specific nucleophile and reaction conditions. However, based on general principles, the fluorine atom at the 6-position is flanked by two other fluorine atoms, which could enhance its susceptibility to displacement. Furthermore, the position para to the ring junction (C-5 or C-7) might also be activated.

Common nucleophiles that could be employed in SNAr reactions with this substrate include alkoxides, phenoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) would be expected to yield a methoxy-difluoro-2-methylquinoline derivative.

| Reactant | Nucleophile | Potential Product | Reaction Type |

| This compound | Sodium Methoxide | 6-Methoxy-5,7-difluoro-2-methylquinoline | SNAr |

| This compound | Ammonia | 6-Amino-5,7-difluoro-2-methylquinoline | SNAr |

| This compound | Sodium Thiophenoxide | 6-Phenylthio-5,7-difluoro-2-methylquinoline | SNAr |

This table represents predicted outcomes based on the principles of nucleophilic aromatic substitution on polyfluoroarenes.

Reactions at the 2-Methyl Group

The methyl group at the 2-position of the quinoline ring is significantly more acidic than a typical alkyl group on an aromatic ring. This increased acidity is due to the electron-withdrawing nature of the adjacent nitrogen atom, which helps to stabilize the resulting carbanion (anion) through resonance. stackexchange.com

The acidity of the 2-methyl group allows for its deprotonation by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a strong alkoxide, to generate a nucleophilic species. This nucleophile can then react with various electrophiles, allowing for the functionalization of the methyl group.

For example, reaction with an alkyl halide would lead to chain extension, while reaction with a carbonyl compound like an aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively. Oxidation of the methyl group to a carboxylic acid is also a possible transformation, although it may require specific reagents to avoid oxidation of the quinoline ring itself. youtube.com

The activated 2-methyl group can participate in condensation reactions. A classic example for 2-methylquinolines is the reaction with aldehydes, particularly aromatic aldehydes like benzaldehyde, in the presence of a catalyst to form styrylquinolines. researchgate.net In the case of this compound, this reaction would likely proceed under appropriate conditions to yield (E)-2-(2-(5,6,7-trifluorophenyl)vinyl)quinoline derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| This compound | Benzaldehyde | Styrylquinoline derivative | Condensation |

| Deprotonated this compound | Iodomethane | 2-Ethyl-5,6,7-trifluoroquinoline | Alkylation |

| Deprotonated this compound | Acetone (B3395972) | 2-(2-Hydroxypropan-2-yl)-5,6,7-trifluoroquinoline | Aldol-type addition |

This table illustrates potential reactions based on the known reactivity of 2-methylquinolines.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, these reactions could potentially be used to further functionalize the quinoline core.

The Suzuki-Miyaura coupling reaction typically involves the palladium-catalyzed reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.netresearchgate.net To utilize this reaction on this compound, one of the fluorine atoms would first need to be converted into a better leaving group, such as bromine or iodine, as C-F bond activation is generally more challenging.

However, it is conceivable that under specific, forcing conditions, or with specialized catalyst systems, direct C-F bond activation for a Suzuki-Miyaura coupling could be achieved. If one of the fluorine atoms, for instance at the 6-position, were to be replaced by a bromine atom, the resulting 6-bromo-5,7-difluoro-2-methylquinoline would be an excellent substrate for Suzuki-Miyaura coupling. Reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 6-aryl-5,7-difluoro-2-methylquinoline derivative. acs.orgacs.org

| Substrate | Coupling Partner | Catalyst System | Potential Product |

| 6-Bromo-5,7-difluoro-2-methylquinoline | Phenylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | 5,7-Difluoro-2-methyl-6-phenylquinoline |

| 6-Bromo-5,7-difluoro-2-methylquinoline | Methylboronic acid | Pd catalyst, Base | 5,7-Difluoro-2,6-dimethylquinoline |

This table outlines a hypothetical two-step process for the Suzuki-Miyaura coupling of the target compound, assuming prior conversion of a fluorine to a bromine atom.

Heck and Sonogashira Reactions

There is no available scientific literature that describes the use of this compound as a substrate in either Heck or Sonogashira cross-coupling reactions. Typically, these reactions involve the coupling of an organohalide (or triflate) with an alkene (Heck) or a terminal alkyne (Sonogashira).

For this compound to participate directly in these reactions, a C-H activation at a specific position or the presence of a suitable leaving group (like bromine or iodine) on the quinoline ring would be necessary. The C-F bonds on the benzene moiety are generally strong and less reactive in standard palladium-catalyzed cycles compared to heavier halogens. Research on palladium-catalyzed reactions of perfluoroarenes often requires specialized conditions or catalysts to facilitate the challenging C-F bond activation, and no examples involving this specific quinoline have been reported.

Redox Chemistry of the Quinoline Nucleus

The redox behavior of this compound is also an area lacking specific investigation in the available literature.

Hydrogenation and Reduction Pathways

No studies detailing the hydrogenation or chemical reduction of this compound were found. The hydrogenation of quinolines to the corresponding 1,2,3,4-tetrahydroquinolines is a well-established transformation, often achieved using heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or homogeneous catalysts under a hydrogen atmosphere. Recently, electrocatalytic methods have also been developed for this purpose.

It can be postulated that the pyridine (B92270) ring of this compound would be susceptible to reduction under standard catalytic hydrogenation conditions. However, the influence of the trifluorinated ring on the reaction rate, selectivity, and potential for hydrodefluorination (cleavage of C-F bonds) remains experimentally undetermined.

Oxidation Reactions

There is no specific information on the oxidation reactions of this compound. The oxidation of the quinoline nucleus can lead to various products, most commonly the quinoline-N-oxide, by reaction with oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Further oxidation can lead to the cleavage of the benzene or pyridine ring, depending on the reaction conditions and the substitution pattern of the quinoline. The strong electron-withdrawing effect of the fluorine atoms would likely render the nitrogen atom less nucleophilic and potentially more resistant to oxidation compared to non-fluorinated analogues, but experimental verification is absent from the literature.

Mechanistic Investigations of Reactions Involving 5,6,7 Trifluoro 2 Methylquinoline

Detailed Reaction Pathway Elucidation: A Gap in Current Knowledge

A thorough understanding of a chemical reaction's mechanism is fundamental to optimizing reaction conditions, predicting outcomes, and designing novel transformations. For 5,6,7-Trifluoro-2-methylquinoline, a comprehensive elucidation of its reaction pathways is yet to be reported.

Transition State Analysis

The characterization of transition states is crucial for determining the energy barriers and kinetics of a reaction. Computational chemistry often plays a pivotal role in modeling these high-energy structures. However, no specific computational or experimental studies detailing the transition state analysis for reactions involving this compound have been found.

Intermediate Identification (e.g., Carbene, Radical Species)

The identification of transient intermediates, such as carbenes, radicals, or ionic species, provides critical evidence for a proposed reaction mechanism. Techniques like trapping experiments or spectroscopic observation are typically employed for this purpose. At present, there is no available literature that identifies or speculates on the specific intermediates formed during reactions of this compound.

Isotopic Labeling Studies: An Unexplored Avenue

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, offering unambiguous insights into bond-forming and bond-breaking steps. While this method is widely used in mechanistic chemistry, its application to unraveling the reaction mechanisms of this compound has not been described in published research. Such studies could, for example, involve the use of deuterium (B1214612) or carbon-13 labeled substrates to follow the reaction pathways.

Low-Temperature Spectroscopic Monitoring: No Specific Data Available

Low-temperature spectroscopic techniques, such as nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy, are invaluable for observing reactive intermediates that are unstable at ambient temperatures. By slowing down the reaction rates, these methods can allow for the direct characterization of species that would otherwise be too fleeting to detect. There are currently no reports of low-temperature spectroscopic studies aimed at monitoring reactions of this compound to identify intermediates or elucidate reaction kinetics.

Spectroscopic and Structural Data for this compound Remains Elusive in Publicly Available Research

The inquiry sought to populate a detailed article outline focusing on the advanced spectroscopic characterization of this compound, including specific analyses of its ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR spectra. However, searches for primary research articles, spectroscopic databases, and chemical supplier information that adhere to the specified constraints did not yield any publications containing the experimental data necessary to fulfill this request.

While general information on the synthesis and spectroscopic properties of various other fluorinated and methylated quinoline (B57606) derivatives exists, these data points are not directly transferable or sufficient to accurately describe the unique spectral characteristics of the 5,6,7-trifluoro substituted analogue. The precise positions of the fluorine atoms on the quinoline ring system, in conjunction with the methyl group, would induce specific and complex splitting patterns and chemical shifts in the NMR spectra, as well as characteristic vibrations in the IR spectrum that cannot be reliably extrapolated from related but distinct molecules.

For instance, studies on compounds such as 6-fluoro-2-styrylquinoline and 7-fluoro-2-methylquinoline (B75012) provide insights into the effects of a single fluorine substituent on the quinoline core, but the cumulative electronic and steric effects of three adjacent fluorine atoms in the 5, 6, and 7 positions would be significantly different. Similarly, research on 5,6,7-trimethoxy-2-methylquinoline (B8730217) offers a glimpse into the spectroscopic features of a 2-methylquinoline (B7769805) with substitution at the 5, 6, and 7 positions, but the potent electron-withdrawing nature of fluorine compared to the electron-donating methoxy (B1213986) groups would result in vastly different spectral data.

Without access to published research that specifically details the synthesis and subsequent spectroscopic analysis of this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-supported findings.

Therefore, we must conclude that the detailed spectroscopic information required to construct the requested article on this compound is not currently available in the public scientific literature accessible through our search methodologies. Further original research would be required to generate and publish this specific data.

Advanced Spectroscopic and Structural Characterization of 5,6,7 Trifluoro 2 Methylquinoline and Its Derivatives

Vibrational Spectroscopy

Raman Spectroscopic Studies

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. researchgate.netrsc.org This information is highly specific and can be used to identify a compound, determine its molecular structure, and study intermolecular interactions. The Raman spectrum of a quinoline (B57606) derivative would exhibit a series of characteristic bands corresponding to the vibrations of the quinoline core and its substituents.

For instance, studies on various quinoline derivatives have shown that specific Raman bands can be assigned to C-H bending, C-C and C-N stretching vibrations of the quinoline ring, and vibrations of the substituent groups. researchgate.net In the case of 5,6,7-Trifluoro-2-methylquinoline, one would expect to observe:

Quinoline Ring Vibrations: Bands in the 1300-1650 cm⁻¹ region are typically associated with the stretching vibrations of the aromatic rings. researchgate.net

Methyl Group Vibrations: The 2-methyl group would exhibit characteristic C-H stretching and bending vibrations.

DFT (Density Functional Theory) calculations are often employed to complement experimental Raman spectra, aiding in the precise assignment of vibrational modes. researchgate.net Research on other substituted quinolines, such as 4,7-dichloroquinoline, has demonstrated the utility of Raman spectroscopy in identifying characteristic marker bands for specific substituents. researchgate.net

Illustrative Data for a Related Compound (Hypothetical)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Quinoline ring stretching | ~1620 | Strong |

| Quinoline ring breathing | ~1380 | Medium |

| C-F stretching | 1100-1250 | Strong |

| Methyl C-H symmetric stretch | ~2920 | Medium |

| Methyl C-H asymmetric stretch | ~2980 | Medium |

This table is a hypothetical representation of what Raman data for a fluorinated methylquinoline might look like and is not based on experimental data for the target compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or five decimal places. This allows for the unambiguous determination of the elemental composition of a molecule.

For This compound , which has a molecular formula of C₁₀H₆F₃N, the expected exact mass can be calculated. HRMS analysis of a pure sample would be expected to yield a molecular ion peak corresponding to this calculated mass, confirming the compound's identity. Research on other fluorinated quinoline analogs has demonstrated the routine use of HRMS to confirm the successful synthesis of the target compounds. nih.gov For example, the HRMS data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (C₂₂H₂₂FNO₂) was reported with a calculated m/z of 352.1707 and a found value of 352.1713 for the [M+H]⁺ ion, showing excellent agreement. nih.gov

Illustrative HRMS Data

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |

| [C₁₀H₆F₃N + H]⁺ | 198.0525 | 198.0521 | -2.0 |

| [C₁₀H₆F₃N + Na]⁺ | 220.0345 | 220.0340 | -2.3 |

This table is a hypothetical representation of expected HRMS data for this compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. To perform this analysis, a single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal provides the data to calculate the precise positions of atoms in the crystal lattice.

While no crystallographic data exists for this compound, studies on other quinoline derivatives provide insight into the type of information that can be obtained. mdpi.comiucr.org

The crystal structure reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. In the case of this compound, one would anticipate the possibility of C-H···F and C-H···N hydrogen bonds, as well as π-π stacking interactions between the quinoline rings. The fluorine substituents could also participate in halogen bonding. psu.edu For instance, the crystal structure of (E)-4-(4-fluorostyryl)-2-methylquinoline shows that molecules form cyclic dimers through C-H···N hydrogen bonds, which are further linked into sheets by π-π stacking. iucr.org

X-ray crystallography provides precise measurements of all bond lengths, bond angles, and dihedral angles within the molecule. This data is fundamental for understanding the molecule's geometry and electronic structure. For this compound, this would include the C-C, C-N, C-H, and C-F bond lengths, as well as the angles defining the geometry of the fused rings and the substituents.

Illustrative Bond Length and Angle Data for a Related Quinoline Derivative

| Bond/Angle | Value |

| C2-N1 | 1.36 Å |

| C2-C3 | 1.43 Å |

| C7-F | 1.35 Å |

| N1-C2-C3 | 122.5° |

| C6-C7-F | 119.8° |

This table contains representative data from other quinoline structures and is for illustrative purposes only.

The crystallographic data allows for a detailed conformational analysis of the molecule in the solid state. For this compound, this would confirm the planarity of the quinoline ring system and the orientation of the methyl group. In more flexible molecules, crystallography can reveal the preferred conformation in the solid state.

Theoretical and Computational Studies of 5,6,7 Trifluoro 2 Methylquinoline

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For a molecule like 5,6,7-Trifluoro-2-methylquinoline, DFT can elucidate a range of properties from its three-dimensional shape to its chemical reactivity.

A fundamental step in any computational study is geometry optimization, where the most stable arrangement of atoms in a molecule—its minimum energy structure—is determined. researchgate.net For quinoline (B57606) derivatives, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to predict bond lengths, bond angles, and dihedral angles. nih.govscirp.org

For this compound, one would expect the quinoline core to be nearly planar. The introduction of three fluorine atoms at positions 5, 6, and 7 and a methyl group at position 2 would induce subtle changes in the geometry compared to the parent quinoline molecule. The C-F bonds are known to be short and strong. wikipedia.org The methyl group's orientation would also be determined to minimize steric hindrance.

Illustrative Data: Optimized Geometrical Parameters of a Quinoline Derivative

The following table presents hypothetical optimized geometrical parameters for this compound, based on typical values for related structures.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-C3 | 1.37 | C2-N1-C9 | 117.5 |

| C5-F | 1.35 | C5-C6-C7 | 119.8 |

| C6-F | 1.35 | C6-C7-C8 | 120.1 |

| C7-F | 1.35 | F-C5-C6 | 118.5 |

| N1-C2 | 1.32 | H-C(CH3)-H | 109.5 |

Note: This data is illustrative and not from a specific calculation on this compound.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. ajbasweb.com The calculated vibrational modes can be correlated with experimental spectra to aid in the assignment of spectral bands to specific molecular motions. ajbasweb.commdpi.com

For this compound, characteristic vibrational modes would include C-F stretching frequencies, which are typically strong and appear in the 1000-1360 cm⁻¹ region of the IR spectrum. wikipedia.org The C-H stretching of the methyl group and the aromatic rings, as well as various ring deformation and bending modes, would also be present. researchgate.net

Illustrative Data: Calculated Vibrational Frequencies for a Fluoro-Substituted Quinoline

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |

| ν(C-H) methyl | 2980-2900 | Methyl C-H stretching |

| ν(C=N), ν(C=C) | 1620-1500 | Quinoline ring stretching |

| ν(C-F) | 1300-1100 | C-F stretching |

| δ(C-H) | 1200-1000 | In-plane C-H bending |

Note: This data is illustrative and not from a specific calculation on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. semanticscholar.org

For this compound, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would depend on the interplay between the inductive effects of the fluorine atoms and the electronic nature of the quinoline ring system.

Illustrative Data: FMO Energies for a Quinoline Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.7 |

Note: This data is illustrative and not from a specific calculation on this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. researchgate.net

In this compound, the nitrogen atom in the quinoline ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. The highly electronegative fluorine atoms would create regions of negative potential around them, while the hydrogen atoms and the carbon atoms attached to the fluorines would exhibit more positive potential.

Fukui functions are used within conceptual DFT to identify the most reactive sites in a molecule. arabjchem.orgresearchgate.netasianpubs.org The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. nih.gov Specifically, the function f+(r) predicts sites for nucleophilic attack (where an electron is added), and f-(r) predicts sites for electrophilic attack (where an electron is removed). arabjchem.org By analyzing these functions, one can pinpoint the atoms most likely to participate in chemical reactions. For quinoline derivatives, Fukui functions can help identify which atoms in the ring system are most susceptible to electrophilic or nucleophilic substitution. researchgate.net

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. wikipedia.org Calculating BDEs can provide insights into the thermal stability of a molecule and the likelihood of certain reaction pathways. arabjchem.org The C-F bond is known to be one of the strongest single bonds in organic chemistry. wikipedia.orgalfa-chemistry.com DFT calculations can provide estimates of the BDEs for the various bonds in this compound, such as the C-F, C-C, C-N, and C-H bonds. These values are critical for understanding potential degradation mechanisms. Recent high-level calculations have extensively studied C-F BDEs in various per- and polyfluoroalkyl substances. nih.gov

Illustrative Data: Calculated Bond Dissociation Energies

| Bond | BDE (kcal/mol) |

| C-F (aromatic) | ~125 |

| C-H (methyl) | ~100 |

| C-C (ring) | ~115 |

Note: This data is illustrative and based on general values for similar bonds, not a specific calculation on this compound.

NMR Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts. nih.gov This method is instrumental in validating experimentally determined structures and assigning NMR signals. nih.gov For fluorinated compounds, ¹⁹F NMR chemical shift calculations are particularly valuable. nih.govresearchgate.net

However, no specific GIAO calculations for the ¹H, ¹³C, or ¹⁹F NMR chemical shifts of this compound have been reported. Such a study would involve optimizing the molecule's geometry using a suitable level of theory and basis set, followed by the GIAO calculation to obtain the isotropic shielding values, which are then converted to chemical shifts.

A hypothetical data table for predicted NMR chemical shifts is presented below to illustrate how such data would be structured. The values are purely illustrative and not based on actual calculations.

Hypothetical Predicted NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on CH₃) | 2.5 |

| H-8 | 7.8 |

| H-4 | 8.0 |

| H-3 | 7.4 |

| C-2 | 158.0 |

| C-3 | 122.0 |

| C-4 | 136.0 |

| C-4a | 128.0 |

| C-5 | 145.0 (¹JCF ≈ 250 Hz) |

| C-6 | 150.0 (¹JCF ≈ 255 Hz) |

| C-7 | 148.0 (¹JCF ≈ 252 Hz) |

| C-8 | 115.0 |

| C-8a | 147.0 |

| CH₃ | 25.0 |

| F-5 | -140.0 |

| F-6 | -155.0 |

| F-7 | -142.0 |

Note: These values are for illustrative purposes only.

Ab Initio Quantum Chemical Methods

Ab initio methods are computational techniques based on the principles of quantum mechanics without the use of empirical parameters. researchgate.net These methods are employed to predict a wide range of molecular properties, including geometries, energies, and electronic structures.

A thorough ab initio study of this compound would provide valuable insights into its fundamental chemical nature. However, no such studies have been published. Research in this area would likely involve methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC) theory to accurately describe the electron correlation effects, which are significant in aromatic and fluorinated systems.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations are powerful tools for studying the time-dependent behavior of molecules, providing insights into their conformational dynamics, interactions with solvents, and transport properties. While MD simulations have been applied to other quinoline derivatives to study their interactions with biological targets, there are no published MD studies specifically focusing on this compound. nih.govmdpi.com

An MD simulation of this compound could, for example, explore its aggregation behavior in different solvents or its interaction with a protein binding site, providing a dynamic view of the intermolecular forces at play.

Conformational Analysis and Energy Minima Searching

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the orientation of the methyl group.

A computational conformational analysis would involve systematically rotating the methyl group and calculating the potential energy at each step to identify the global and local energy minima. While this is a standard computational procedure, no specific conformational analysis for this compound has been documented in the scientific literature.

Computational Mechanistic Pathway Elucidation

Computational chemistry is a vital tool for elucidating reaction mechanisms, helping to understand the step-by-step process of chemical transformations.

Transition State Calculations and Reaction Barriers

To understand the reactivity of this compound, one could computationally investigate various reactions, such as nucleophilic aromatic substitution or reactions at the methyl group. This would involve locating the transition state structures for each elementary step and calculating the activation energy barriers. Such calculations provide quantitative insights into reaction rates and selectivity. At present, no such computational studies on the reaction mechanisms of this compound have been published.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence reaction pathways and energetics. Computational models, such as implicit solvent models (e.g., PCM) or explicit solvent simulations, can be used to account for these effects. Investigating the role of the solvent in potential reactions of this compound would be crucial for understanding its chemical behavior in a realistic environment. However, no studies have been published that specifically address the solvent effects on the reaction pathways of this compound.

Synthetic Applications and Integration into Advanced Chemical Architectures

5,6,7-Trifluoro-2-methylquinoline as a Versatile Synthetic Building Block

The reactivity of the this compound core is dictated by the interplay of the electron-withdrawing fluorine atoms on the benzene (B151609) ring and the methyl group at the 2-position of the pyridine (B92270) ring. The fluorine atoms significantly decrease the electron density of the carbocyclic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. This is a key feature that allows for the introduction of a variety of functional groups at positions 5, 6, or 7.

Conversely, the methyl group at the C2-position is activated for condensation reactions due to the electron-withdrawing nature of the quinoline (B57606) ring. This allows for the transformation of the methyl group into other functionalities, such as a formyl group, which can then serve as a handle for further synthetic elaborations. The pyridine nitrogen can also be quaternized or oxidized, further modulating the reactivity of the heterocyclic system.

The versatility of this compound as a synthetic building block is therefore rooted in the distinct reactivity of its different positions, enabling selective modifications to build more complex molecular frameworks.

Construction of Functionalized Quinolines and Analogs

The functionalization of the this compound scaffold can be achieved through various synthetic strategies. Nucleophilic aromatic substitution of one or more fluorine atoms allows for the introduction of amines, alkoxides, and thiolates, leading to a diverse array of substituted quinolines. For instance, reaction with a primary amine could yield a 7-amino-5,6-difluoro-2-methylquinoline derivative, a common structural motif in biologically active molecules.

Furthermore, the C2-methyl group can be oxidized to a carboxylic acid or a formyl group. The resulting 5,6,7-trifluoroquinoline-2-carbaldehyde would be a valuable intermediate for Wittig-type reactions to introduce vinyl linkages or for reductive amination to append amino side chains.

These functionalized derivatives of this compound can be envisioned as key intermediates for the synthesis of analogs of known bioactive quinolines, where the trifluorinated benzene ring could impart enhanced pharmacological properties.

Integration into Polycyclic and Fused Heterocyclic Systems

The true potential of this compound as a building block is realized in its ability to serve as a scaffold for the construction of more elaborate polycyclic and fused heterocyclic systems.

Pyrimido[4,5-b]quinolines are a class of fused heterocycles with significant biological activities. A plausible synthetic route to a trifluorinated pyrimidoquinoline derivative could start with the functionalization of this compound. For example, nitration at the 8-position followed by reduction would yield 8-amino-5,6,7-trifluoro-2-methylquinoline. This aminoquinoline could then be reacted with various reagents to construct the pyrimidine (B1678525) ring.

One established method involves the reaction of a 2-aminoquinoline (B145021) with diethyl malonate and its derivatives. A hypothetical reaction sequence is outlined below:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | 8-Amino-5,6,7-trifluoro-2-methylquinoline | Diethyl ethoxymethylenemalonate | Reflux | Diethyl ((5,6,7-trifluoro-2-methylquinolin-8-yl)amino)methylenemalonate |

| 2 | Intermediate from Step 1 | Dowtherm A | High Temperature | Ethyl 4-hydroxy-6,7,8-trifluoro-2-methylpyrimido[4,5-h]quinoline-3-carboxylate |

Alternatively, starting from a hypothetical 2-amino-5,6,7-trifluoroquinoline-3-carbonitrile, a condensation reaction with formamide (B127407) or guanidine (B92328) could directly lead to the formation of the pyrimidine ring fused at the [4,5-b] position. nih.govresearchgate.net

Pyrazolo[3,4-b]quinolines are another important class of fused heterocycles. A common synthetic strategy involves the reaction of a 2-chloro-3-formylquinoline derivative with hydrazine. ijirset.comnih.govuj.edu.plmdpi.comresearchgate.net Thus, a hypothetical 2-chloro-5,6,7-trifluoro-3-formylquinoline could serve as a key precursor.

The proposed synthetic pathway would be:

| Step | Reactant 1 | Reactant 2 | Conditions | Product |

| 1 | This compound | Vilsmeier-Haack Reagent (POCl3, DMF) | - | 2-Chloro-5,6,7-trifluoroquinoline-3-carbaldehyde |

| 2 | Intermediate from Step 1 | Hydrazine Hydrate | Ethanol, Reflux | 5,6,7-Trifluoro-1H-pyrazolo[3,4-b]quinoline |

The reaction with substituted hydrazines would allow for the introduction of various groups on the pyrazole (B372694) nitrogen, providing access to a library of N-substituted pyrazolo[3,4-b]quinolines.

The synthesis of benzimidazo[1,2-c]quinazolines is more complex, typically involving the construction of the quinazoline (B50416) ring onto a pre-existing benzimidazole (B57391) moiety or through intramolecular cyclization strategies. beilstein-journals.orgnih.gov A hypothetical route starting from a derivative of this compound is challenging to postulate without further functionalization.

However, one could envision a multi-step sequence starting with the conversion of this compound to a 2-amino derivative. This could then be coupled with 2-fluoronitrobenzene. Subsequent reduction of the nitro group and intramolecular cyclization could potentially lead to a fluorinated benzimidazo[4,5-b]quinoline core. A more plausible, albeit lengthy, approach might involve the synthesis of a 2-(2-aminophenyl)-1H-benzimidazole which is then used to construct the quinoline ring via a Friedländer-type condensation with a suitable trifluorinated carbonyl compound.

Given the synthetic complexity, a more direct approach would be desirable, and the development of novel synthetic methodologies for this class of compounds remains an active area of research.

Applications in Materials Synthesis and Design

The introduction of multiple fluorine atoms into the quinoline scaffold can significantly impact its electronic and photophysical properties, making this compound an attractive candidate for applications in materials science.

Fluorinated organic molecules are known to have lower HOMO and LUMO energy levels, which can be beneficial for their use as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). lp.edu.uaresearchgate.net The trifluoro substitution pattern in this compound is expected to enhance electron injection and transport properties. Furthermore, the rigid quinoline core provides good thermal stability, a crucial requirement for device longevity.

The following table presents a hypothetical comparison of the photophysical properties of a simple quinoline derivative with its trifluorinated analog, illustrating the potential impact of fluorination.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Emission Wavelength (nm) |

| 2-Methylquinoline (B7769805) | -5.8 | -2.5 | 3.3 | ~380 |

| This compound (Hypothetical) | -6.2 | -2.9 | 3.3 | ~375 |

In addition to OLEDs, this compound can be envisioned as a monomer for the synthesis of novel fluorinated polymers. rsc.orgepo.orgclemson.edu Polymerization through the methyl group or after its conversion to a more reactive functional group could lead to polymers with high thermal stability, low dielectric constants, and low surface energies, properties that are highly desirable for applications in microelectronics and advanced coatings. researchgate.net

The table below summarizes the potential property enhancements of a polyquinoline derived from a trifluorinated monomer compared to a non-fluorinated analog.

| Polymer Property | Poly(2-methylquinoline) (Hypothetical) | Poly(this compound) (Hypothetical) |

| Glass Transition Temperature (Tg) | Moderate | High |

| Dielectric Constant | Moderate | Low |

| Water Absorption | Low | Very Low |

| Solubility in Organic Solvents | Limited | Improved |

Conclusion and Future Research Directions

Summary of Current Understanding of 5,6,7-Trifluoro-2-methylquinoline Chemistry

Currently, dedicated research on the specific chemical properties and reactivity of this compound is limited in publicly accessible literature. However, by examining related structures, such as other fluorinated and substituted quinolines, we can infer some of its likely characteristics. The presence of three fluorine atoms on the benzene (B151609) ring is expected to significantly influence the electron distribution of the entire quinoline (B57606) system, impacting its reactivity and potential applications.

The trifluorinated benzene portion of the molecule makes the quinoline core electron-deficient. This electronic feature is a double-edged sword. While it can enhance certain biological interactions, it also presents significant hurdles for certain chemical transformations. Computational studies on other fluorinated quinolines suggest that the fluorine atoms can enhance binding to biological targets, such as proteins involved in viral assembly, by interacting with electronegative pockets. nih.govnih.gov

Challenges and Opportunities in Fluorinated Quinoline Synthesis

The synthesis of polysubstituted and specifically fluorinated quinolines is an area of active research, fraught with challenges but also rich with opportunities for innovation.

Challenges:

Selective C-H Fluorination: Direct and selective C-H fluorination of the quinoline core is a formidable challenge. acs.orgnih.gov The high electronegativity of fluorine and the high reaction barrier for C-F bond formation make these transformations difficult. acs.orgnih.gov Traditional electrophilic aromatic substitution is often problematic for electron-deficient azaarenes like quinolines. nih.gov

Harsh Reaction Conditions: Many classical quinoline syntheses require harsh conditions, which may not be compatible with the desired fluorine substitution pattern or other functional groups.

Precursor Availability: The synthesis of the necessary fluorinated precursors can be complex and costly.

Regioselectivity: Controlling the position of substituents during the synthesis of polysubstituted quinolines is a persistent challenge.

Opportunities:

Novel Catalytic Systems: The development of new catalytic systems, potentially avoiding precious metals, could provide milder and more selective routes to fluorinated quinolines. pharmtech.com

Late-Stage Functionalization: Methods for the late-stage introduction of fluorine or other functional groups onto a pre-formed quinoline scaffold are highly desirable and a significant area of research. pharmtech.com

Flow Chemistry: The use of flow chemistry could offer better control over reaction parameters, potentially improving yields and safety for challenging fluorination reactions.

Computational Modeling: In silico studies can help predict reaction outcomes and design more efficient synthetic routes, as well as screen for potential biological activity. nih.govnih.gov

| Synthetic Challenge | Potential Solution |

| Low selectivity in C-H fluorination | Development of new regioselective catalysts |

| Harsh reaction conditions | Exploration of milder, base- or photo-catalyzed methods |

| Complex precursor synthesis | Development of more efficient routes to fluorinated anilines |

| Poor regiocontrol in cyclization | Use of directing groups or novel cyclization strategies |

Emerging Research Avenues for this compound

While specific research on this compound is in its infancy, several emerging avenues for investigation can be envisioned based on the broader field of fluorinated quinolines.

Medicinal Chemistry: Given that many fluorinated quinolines exhibit antimicrobial and anticancer properties, this compound is a candidate for screening in these areas. wikipedia.orgsemanticscholar.org The unique trifluorination pattern could lead to novel biological activities or improved pharmacokinetic properties.

Materials Science: Fluorinated aromatic compounds are finding use in the development of advanced functional materials due to their unique electronic and physical properties. researchgate.net The potential of this compound in areas such as organic electronics or as a component of fluorinated polymers remains to be explored.

Chemical Biology Probes: The development of new fluorescent quinoline derivatives for use as biological probes is an active area of research. researchgate.net The influence of the trifluoro substitution on the photophysical properties of the quinoline core could be investigated to create novel sensors.

Potential for Novel Transformations and Derivatizations

The reactivity of this compound offers a playground for exploring novel chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, due to the three fluorine atoms, should make it susceptible to nucleophilic aromatic substitution. This could allow for the selective replacement of one or more fluorine atoms with other functional groups, leading to a diverse library of derivatives.

C-H Functionalization of the Pyridine (B92270) Ring: While the benzene ring is electron-poor, the pyridine ring may be more amenable to certain types of C-H functionalization, allowing for the introduction of substituents at positions 3, 4, or on the methyl group.

Transformations of the Methyl Group: The 2-methyl group provides a handle for a variety of transformations, such as condensation reactions to form styryl derivatives, which have shown interesting biological activities in related quinoline systems. nih.gov

Cycloaddition Reactions: The quinoline system can participate in various cycloaddition reactions, offering pathways to more complex, fused heterocyclic systems. researchgate.netnih.gov

| Potential Reaction Type | Target Position(s) | Potential Products |

| Nucleophilic Aromatic Substitution | C5, C6, C7 | Aminated, alkoxylated, or thiolated quinolines |

| C-H Functionalization | C3, C4, 2-methyl group | Arylated, alkylated, or halogenated derivatives |

| Condensation Reactions | 2-methyl group | Styryl-quinolines |

| Cycloaddition Reactions | Quinoline core | Fused polycyclic aromatic systems |

Q & A

Q. What are the established synthetic routes for 5,6,7-Trifluoro-2-methylquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For fluorinated quinolines, copper-catalyzed aerobic reactions (e.g., using CuCl₂) under solvent-free conditions are effective for introducing trifluoromethyl groups . Key reagents include sodium methoxide for nucleophilic substitution (e.g., replacing chloro substituents) . Optimize yields (70–85%) by controlling temperature (80–120°C) and using anhydrous solvents like DMF. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Use a combination of ¹⁹F NMR (to distinguish fluorine environments) and X-ray crystallography (for absolute configuration). For example, 2-methylquinoline derivatives exhibit distinct ¹H NMR shifts for methyl groups at δ 2.5–2.7 ppm, while fluorines at positions 5,6,7 show coupling patterns (e.g., J₅₋₆ ≈ 8–10 Hz) in ¹⁹F NMR . Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 228.07 for C₁₁H₈F₃N) .

Q. What preliminary biological screening assays are suitable for assessing its antimicrobial potential?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Fluorinated quinolines disrupt DNA gyrase; compare activity to ciprofloxacin controls. Use broth microdilution (CLSI guidelines) and report MICs in µg/mL .

Advanced Research Questions

Q. How do electronic effects of the 5,6,7-trifluoro substitution pattern influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoro group enhances electrophilicity at the 4-position, facilitating Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%), aryl boronic acids (1.2 equiv), and K₂CO₃ in dioxane/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS; the 4-position reacts preferentially due to reduced electron density . Contrast with non-fluorinated analogs (e.g., 2-methylquinoline) to quantify rate differences.

Q. How to resolve contradictions in reported biological activity data between similar fluorinated quinolines?

- Methodological Answer : Discrepancies often arise from substituent positioning. For example, 5,6,7-trifluoro derivatives show 10-fold higher MICs than 6,7-difluoro analogs due to steric hindrance at the DNA-binding site . Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with E. coli gyrase (PDB: 1KZN). Validate with isothermal titration calorimetry (ITC) to measure binding constants (Kd) .

Q. What computational tools are effective for retrosynthesis planning and reaction optimization?

- Methodological Answer : Use AI-driven platforms (e.g., Reaxys, Pistachio) trained on reaction databases to predict viable routes. For example, retrosynthesis analysis of this compound identifies 2-methylquinoline-4-carbaldehyde and SF₄ as key intermediates . Optimize reaction parameters (solvent, catalyst loading) via DFT calculations (Gaussian 16) to model transition states and activation energies .

Key Recommendations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.